3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid
Description
3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an amide linkage to a propanoic acid moiety
Properties
IUPAC Name |
3-[(2-bromo-3-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7-3-2-4-8(10(7)12)11(16)13-6-5-9(14)15/h2-4H,5-6H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEXZRRAIMEZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-3-methylbenzoic acid, which can be prepared from 1-methyl-4-nitrobenzene through a series of reactions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and carboxylic acid functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The bromine atom and the amide linkage play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylbenzoic acid: Shares the bromine and methyl substituents but lacks the amide linkage.
3-Bromo-2-methylbenzoic acid: Similar structure but with different positioning of the bromine and methyl groups.
Methyl 2-bromo-3-methylbenzoate: An ester derivative with similar substituents.
Uniqueness
3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the amide linkage allows for versatile applications in various fields.
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